
JNJ-55511118 role in modulating glutamatergic
neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: JNJ-55511118

Cat. No.: B608237 Get Quote
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Executive Summary
JNJ-55511118 is a novel, high-affinity, and selective negative allosteric modulator of α-amino-

3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that are associated with the

auxiliary subunit, Transmembrane AMPA Receptor Regulatory Protein γ-8 (TARP-γ8).[1][2][3]

By specifically targeting this subclass of AMPA receptors, which are predominantly expressed

in brain regions like the hippocampus, JNJ-55511118 offers a unique mechanism for

modulating glutamatergic neurotransmission.[4][5] Its mode of action involves disrupting the

functional interaction between the TARP-γ8 protein and the pore-forming GluA subunits of the

AMPA receptor, leading to a reduction in ion channel conductance and an inhibition of

excitatory signaling.[1][4][5] This technical guide provides a comprehensive overview of JNJ-
55511118, including its mechanism of action, quantitative pharmacological data, and detailed

experimental protocols used for its characterization.

Introduction: Targeting Glutamatergic Subtypes
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system,

and its receptors, particularly the AMPA-type, mediate the majority of fast synaptic

transmission.[6] The functional diversity of AMPA receptors is significantly enhanced by their
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association with various auxiliary subunits. Among these are the TARPs, which regulate

receptor trafficking, localization, and channel gating properties like desensitization,

deactivation, and single-channel conductance.[4][5]

TARP-γ8 (also known as CACNG8) is an auxiliary protein with a distinct expression pattern,

being highly enriched in the hippocampus, frontal cortex, and amygdala.[1][4] This regional

specificity makes TARP-γ8 an attractive therapeutic target to selectively modulate

glutamatergic activity, potentially avoiding the side effects associated with non-selective AMPA

receptor antagonists.[1][7] JNJ-55511118 was developed as a selective inhibitor of this specific

AMPAR-TARP complex, providing a powerful tool for both research and potential therapeutic

applications in neurological disorders characterized by glutamatergic hyperactivity, such as

epilepsy and addiction.[1][2][6]

Mechanism of Action of JNJ-55511118
JNJ-55511118 acts as a selective negative modulator of AMPA receptors containing the TARP-

γ8 subunit.[8] Its mechanism is not competitive with glutamate but is instead allosteric. It

functions by partially disrupting the crucial interaction between TARP-γ8 and the pore-forming

GluA subunits of the AMPA receptor channel.[1][6][9] This disruption leads to several functional

consequences:

Reduced Channel Conductance: The primary effect of JNJ-55511118 is a decrease in the

single-channel conductance of the AMPA receptor, which directly inhibits the peak glutamate-

evoked currents.[4][5][10][11]

Altered Gating Kinetics: The compound has been shown to accelerate the kinetics of both

deactivation and desensitization of the receptor.[11]

Reversible Inhibition: JNJ-55511118 is a reversible inhibitor, allowing for dynamic

modulation of synaptic activity.[12]

The binding site for JNJ-55511118 has been identified at the interface between the M1

transmembrane region of the GluA1 subunit and the TM3/TM4 regions of the TARP-γ8 protein.

[10] This unique binding pocket is responsible for its high selectivity over AMPA receptors

associated with other TARP subtypes.[8]

Figure 1: JNJ-55511118 inhibits the AMPAR/TARP-γ8 complex.
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Quantitative Pharmacological Data
The pharmacological profile of JNJ-55511118 has been extensively characterized through a

variety of in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding and Functional Potency
Parameter Target/Assay Value Reference

Ki Competition Binding 26 nM [3][12][13]

IC₅₀
Ca²⁺ Flux (GluA1o +

TARP-γ8)
11.22 nM [14]

IC₅₀
Ca²⁺ Flux (GluA1i +

TARP-γ8)
12.3 nM [14]

IC₅₀
Ca²⁺ Flux (GluA2i +

TARP-γ8)
7.41 nM [14]

IC₅₀
Ca²⁺ Flux (GluA3o +

TARP-γ8)
38.02 nM [14]

IC₅₀
Ca²⁺ Flux (GluA4o +

TARP-γ8)
15.85 nM [14]

IC₅₀
Ca²⁺ Flux (GluA1o +

TARP-γ2/3/4/7)
>10,000 nM [14]

Table 2: Electrophysiological and Preclinical Efficacy
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Parameter Assay/Model
Concentration/
Dose

Result Reference

Peak Current

Dissociated

Hippocampal

Neurons

1 µM
Reduced to

60.7% of control
[14]

Peak Current

HEK Cells

(GluA2 + TARP-

γ8)

1 µM
Reduced by

~40%
[11]

fEPSP
Hippocampal

CA1 Slice
1 µM

Significant

reduction
[14]

Anticonvulsant
Corneal Kindling

(mice)
ED₅₀ = 3.7 mg/kg

Inhibition of

seizures
[14]

Behavioral

Alcohol Self-

Administration

(mice)

1 - 10 mg/kg,

p.o.

Significant

decrease in

alcohol intake

[1][2]

Pharmacokinetic

s

Receptor

Occupancy

(mice/rats)

10 mg/kg, p.o.
>80% occupancy

for up to 6 hours
[1]

Detailed Experimental Methodologies
The characterization of JNJ-55511118 relies on specific and robust experimental protocols.

The methodologies for key assays are detailed below.

In Vitro Characterization
Protocol 1: Calcium Flux Assay for IC₅₀ Determination This high-throughput assay is used to

measure the functional inhibition of AMPA receptors.

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are transiently co-

transfected with plasmids encoding a specific human AMPA receptor subunit (e.g., GluA1)

and human TARP-γ8.[9][14]
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Cell Plating: Transfected cells are plated into 384-well microplates and cultured for 24-48

hours.[9]

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a

buffered saline solution for approximately 1 hour at 37°C.

Compound Addition: JNJ-55511118 is added at various concentrations to the wells.

Fluorescence Measurement: The plate is placed in a Fluorometric Imaging Plate Reader

(FLIPR). Basal fluorescence is measured before adding an agonist.[9]

Agonist Stimulation: A fixed concentration of glutamate (typically EC₈₀) is added to stimulate

the receptors, and the resulting change in fluorescence (indicating Ca²⁺ influx) is recorded in

real-time.

Data Analysis: The inhibitory effect of JNJ-55511118 is calculated relative to the control

(agonist alone). The IC₅₀ value is determined by fitting the concentration-response data to a

four-parameter logistic equation.
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Figure 2: Experimental workflow for the Calcium Flux Assay.
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Protocol 2: Patch-Clamp Electrophysiology This technique provides detailed information on the

biophysical effects of JNJ-55511118 on channel function.

Cell Preparation: Recordings are performed on either HEK293 cells expressing the desired

AMPAR/TARP combination or on acutely dissociated neurons (e.g., from the hippocampus).

[4][14]

Recording Configuration: An outside-out patch configuration is established using a glass

micropipette. This isolates a small patch of the cell membrane with the extracellular side

facing outwards.

Solutions: The internal solution (in the pipette) mimics the intracellular environment, while the

external solution mimics the extracellular space.

Agonist Application: A rapid solution exchange system is used to apply a high concentration

of glutamate (e.g., 10 mM) to the patch for a short duration (e.g., 1-2 ms for deactivation,

100-200 ms for desensitization).[10]

Data Acquisition: The resulting ionic current flowing through the AMPA receptors is recorded

using an amplifier. Recordings are made in the presence and absence of JNJ-55511118 (1

µM) to assess its effects.[14]

Parameter Measurement: Key parameters analyzed include peak current amplitude,

weighted time constant of deactivation (τw), and extent of desensitization.

In Vivo Assessment
Protocol 3: Operant Alcohol Self-Administration Model This behavioral model assesses the

preclinical efficacy of JNJ-55511118 in reducing addiction-related behavior.[2][15]

Animal Model: Male C57BL/6J mice are used.[15]

Training: Mice are trained in operant conditioning chambers to press a lever to receive a

reward of sweetened alcohol (e.g., 9% ethanol + 2% sucrose) or a sucrose-only control

solution. A fixed-ratio (FR) schedule of reinforcement is typically used (e.g., FR-4, where four

lever presses yield one reward).[15]
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Baseline: Mice undergo training until they exhibit stable responding for the reward over

several weeks.[15]

Drug Administration: JNJ-55511118 (e.g., 0, 1, and 10 mg/kg) is administered orally (p.o.) in

a randomized order approximately 1 hour before the self-administration sessions.[2][15]

Data Collection: Key behavioral parameters are recorded by computer, including the rate of

lever pressing, the total number of rewards earned, and entries into the liquid delivery

trough.[15]

Analysis: The effect of each dose of JNJ-55511118 is compared to the vehicle control to

determine its impact on alcohol-seeking and consumption behavior.

Training Phase Testing Phase Analysis

Select Animal Model
(e.g., C57BL/6J Mice)

Operant Conditioning:
Lever press for reward
(Alcohol or Sucrose)

Establish Stable
Baseline Responding

Administer Drug
(JNJ-55511118

or Vehicle)

Place animal in
Operant Chamber

Record Behavioral Data:
- Lever Presses

- Rewards Earned

Compare Drug vs.
Vehicle Performance

Determine Efficacy
in reducing self-administration

Click to download full resolution via product page

Figure 3: Workflow for in vivo behavioral assessment.

Conclusion and Future Directions
JNJ-55511118 is a highly selective and potent negative modulator of TARP-γ8-containing

AMPA receptors. Its mechanism of action, centered on the allosteric disruption of the GluA-

TARP interaction, provides a refined method for dampening glutamatergic neurotransmission in

specific brain circuits. The robust preclinical data, demonstrating efficacy in models of epilepsy

and alcohol use disorder, underscore its potential as a therapeutic agent.[2][6]

The development of JNJ-55511118 exemplifies a promising strategy in modern

neuropharmacology: targeting receptor-associated proteins to achieve greater selectivity and

potentially improved therapeutic indices. Future research will likely focus on further exploring

the therapeutic applications of this compound and developing other modulators that target the

unique interfaces between neurotransmitter receptors and their auxiliary subunits.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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glutamatergic-neurotransmission]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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